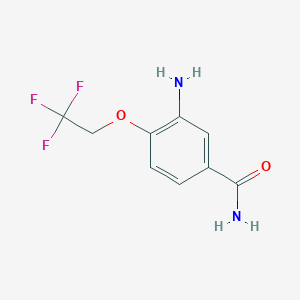

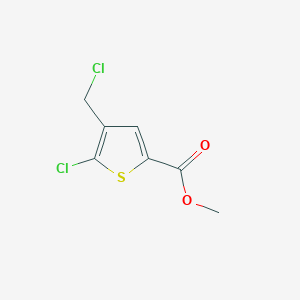

![molecular formula C23H24N4O3S B2550868 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946290-74-0](/img/structure/B2550868.png)

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds that interact with central and mitochondrial benzodiazepine receptors. These compounds are of interest due to their potential pharmacological properties, including their ability to displace diazepam from benzodiazepine receptors, which suggests they may have anxiolytic or sedative effects .

Synthesis Analysis

The synthesis of related compounds involves the alkylation of azidobenzenesulfonamide followed by intramolecular aminohydroxylation to produce precursors for pyrrolobenzothiadiazepines . Another approach includes the synthesis of benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide likely includes an imidazo[1,2-b]pyridazine core, which is a bicyclic structure consisting of fused imidazole and pyridazine rings. This core is substituted with a methoxy group and further linked to a benzenesulfonamide moiety with additional methyl groups . The presence of these functional groups and the overall structure could be responsible for the compound's interaction with biological targets.

Chemical Reactions Analysis

The related compounds have shown the ability to undergo various chemical reactions, including alkylation and aminohydroxylation . The imidazo[1,2-b]pyridazine derivatives have been synthesized with various substituents, which can significantly alter their chemical reactivity and biological activity . The specific chemical reactions that N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo are not detailed in the provided data, but it can be inferred that its reactivity would be influenced by its functional groups and overall structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided data, the properties of similar sulfonamide compounds have been studied. These properties include solubility, melting point, and stability, which are important for their potential use as pharmaceuticals. The benzenesulfonamide derivatives have been tested for cytotoxicity and inhibition of carbonic anhydrase, indicating their potential as anti-tumor agents . The imidazo[1,2-b]pyridazine derivatives have been evaluated for their affinity to benzodiazepine receptors, which is crucial for their potential anxiolytic or sedative effects .

Wissenschaftliche Forschungsanwendungen

Antiviral Drug Discovery

Research by De Clercq (2009) highlights the exploration of various compounds, including cyclotriazadisulfonamide and imidazo[1,2-b]pyridazine derivatives, in the context of antiviral drug discovery. This comprehensive review discusses new strategies for treating viral infections, underscoring the potential utility of structurally related compounds in developing antiviral therapeutics De Clercq, 2009.

Chemical Synthesis and Functional Group Tolerance

Zhu et al. (2017) presented a study on the selective bis-cyanation of arylimidazo[1,2-α]pyridines, which included compounds with structural similarities to the queried chemical. Their work demonstrates an efficient method for cyanating imidazopyridines, showcasing broad functional group tolerance and potential for high-yield gram-scale production, hinting at the synthetic versatility of related chemical frameworks Zhu et al., 2017.

Anti-Asthmatic Activities

Kuwahara et al. (1996) investigated a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet-activating factor-induced bronchoconstriction, identifying compounds with potent anti-asthmatic activity. This study elucidates the potential of imidazo[1,2-b]pyridazine derivatives in managing asthma, offering insights into structure-activity relationships within this chemical class Kuwahara et al., 1996.

Cancer Chemotherapy

A novel series of selenylated imidazo[1,2-a]pyridines were synthesized and evaluated for their activity against breast cancer cells by Almeida et al. (2018). The study found that certain compounds exhibited high cytotoxicity and induced cell death by apoptosis, highlighting the chemotherapeutic potential of imidazo[1,2-a]pyridine derivatives Almeida et al., 2018.

Zukünftige Richtungen

The future directions for the study and application of this compound could involve further exploration of its potential therapeutic uses, as well as continued research into its synthesis and chemical properties. The recent developments in organometallic-chemistry-based methods for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille could provide new avenues for research .

Eigenschaften

IUPAC Name |

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-14-6-7-18(20-13-27-22(24-20)8-9-23(25-27)30-5)12-19(14)26-31(28,29)21-11-16(3)15(2)10-17(21)4/h6-13,26H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXGWLXQHMULPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

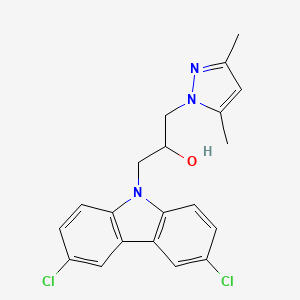

![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

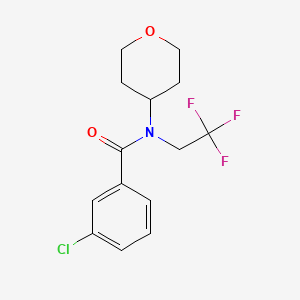

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)

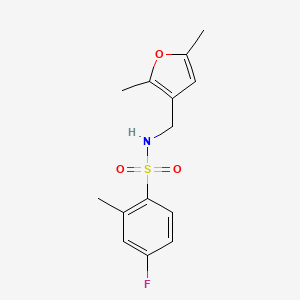

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)